(E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
2-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O3/c1-21-14(16(17,18)19)20-23(15(21)25)11-6-8-22(9-7-11)13(24)5-4-12-3-2-10-26-12/h2-5,10-11H,6-9H2,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGSCHZIPUCKKX-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C=CC3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is C18H21N3O4 , with a molecular weight of approximately 347.4 g/mol . Its structure includes:
- A furan ring , known for its biological activity.
- A piperidine moiety , which often enhances pharmacological properties.
- A trifluoromethyl group , which can influence lipophilicity and biological interactions.
These features suggest that the compound may interact with various biological targets, potentially leading to diverse pharmacological effects.
Anticancer Properties
Preliminary studies indicate that compounds structurally related to This compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
- Cell Line Studies : In vitro studies have shown that derivatives with similar structures can induce apoptosis in various cancer cell lines, including HeLa and SW480 cells .
Antimicrobial Activity
The presence of the furan and piperidine rings in the structure suggests potential antimicrobial properties. Studies have demonstrated:
- Inhibition of Pathogenic Bacteria : Related compounds have shown efficacy against multidrug-resistant bacterial strains .
- Mechanism : The interaction with bacterial membranes may disrupt their integrity, leading to cell death .
Other Biological Activities
Research indicates that this compound may also possess anti-inflammatory and antiviral properties:
- Anti-inflammatory Effects : The structural components can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
- Antiviral Potential : Initial findings suggest activity against certain viral pathogens, although detailed studies are required to elucidate these effects .
Case Studies and Research Findings
Synthesis and Optimization
The synthesis of the compound involves several steps:
- Formation of the furan-acryloyl intermediate through reaction with an acrylating agent.
- Reaction with piperidine to form the piperidinyl derivative.
- Final modifications to enhance yield and purity.
Optimizing these synthetic routes is crucial for producing derivatives that retain or enhance biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Triazolone ring : Substituted with a methyl group (C4) and trifluoromethyl group (C3), which enhance metabolic stability and modulate electron density .
Table 1: Comparison of Substituent Effects
Physicochemical Properties
- Molecular Weight : The trifluoromethyl and acryloyl groups likely increase the target compound’s molecular weight compared to simpler triazolones (e.g., Example 76 in has a mass of 531.3 Da) .
- Melting Point: Analogous compounds with rigid aromatic systems (e.g., chromenones in ) exhibit high melting points (>250°C), suggesting the target may similarly resist thermal degradation .
- LogP : The trifluoromethyl group and furan-acryloyl substituent may balance lipophilicity (LogP ~2–3), improving membrane permeability relative to highly polar analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
